molecular formula C15H17N3O B5761234 2-amino-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-amino-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B5761234
M. Wt: 255.31 g/mol
InChI Key: MVAKLESADFKRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole-based compounds and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
2-amino-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been found to have anti-inflammatory properties and to exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-amino-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile in lab experiments is its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to certain cell lines, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the research on 2-amino-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile. One direction is to further investigate the mechanism of action of this compound and to identify its specific targets in the body. Another direction is to explore the potential applications of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to optimize the synthesis method of this compound and to improve its efficacy and safety.

Synthesis Methods

The synthesis of 2-amino-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 4,5-dimethyl-1H-pyrrole-3-carboxylic acid hydrazide to obtain the final compound.

Scientific Research Applications

2-amino-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including antitumor, antifungal, antibacterial, and antiviral properties. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

2-amino-1-[(2-methoxyphenyl)methyl]-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-11(2)18(15(17)13(10)8-16)9-12-6-4-5-7-14(12)19-3/h4-7H,9,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAKLESADFKRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-3-carbonitrile, 2-amino-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-

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